2-(1,3-dioxoisoindol-2-yl)-N-ethylethanesulfonamide
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Overview
Description
2-(1,3-dioxoisoindol-2-yl)-N-ethylethanesulfonamide is a chemical compound characterized by the presence of an isoindoline-1,3-dione core and an ethanesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxoisoindol-2-yl)-N-ethylethanesulfonamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . One commonly employed approach involves the use of phthalic anhydride and thiocarbohydrazide in methanol, followed by boiling in water or ethanol to yield the desired product . Another method includes the reaction of phthalic anhydride with phenylethylamine under solventless conditions, which is both efficient and environmentally friendly .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts such as SiO2-tpy-Nb in IPA:H2O as a solvent at reflux can enhance the efficiency of the reaction, resulting in moderate to excellent yields .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxoisoindol-2-yl)-N-ethylethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the dione groups to diols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the isoindoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, diols, and various substituted isoindoline derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(1,3-dioxoisoindol-2-yl)-N-ethylethanesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1,3-dioxoisoindol-2-yl)-N-ethylethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s isoindoline-1,3-dione core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-dioxoisoindol-2-yl)aminothiocarbohydrazide: Similar in structure but contains a thiocarbohydrazide moiety.
2-(2-(3,4-dihydroxyphenyl)ethyl) isoindolin-1,3-dione: Contains a dihydroxyphenyl group.
N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide: Contains a quinazolinyl group.
Uniqueness
2-(1,3-dioxoisoindol-2-yl)-N-ethylethanesulfonamide is unique due to its ethanesulfonamide group, which imparts distinct chemical reactivity and potential biological activities compared to other isoindoline-1,3-dione derivatives .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-ethylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c1-2-13-19(17,18)8-7-14-11(15)9-5-3-4-6-10(9)12(14)16/h3-6,13H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDYSSNHRYDWQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)CCN1C(=O)C2=CC=CC=C2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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